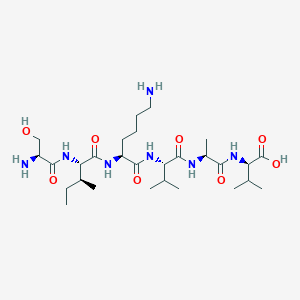
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine is a polypeptide composed of six amino acids: serine, isoleucine, lysine, valine, alanine, and valine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).
化学反応の分析
Types of Reactions
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine or lysine residues, leading to the formation of hydroxylated or carbonylated derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are employed.
Substitution: Various reagents, including alkylating agents or acylating agents, are used under controlled conditions to achieve specific modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated peptides, while reduction can produce thiol-containing peptides.
科学的研究の応用
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The peptide can be used in studies of protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Industry: Peptides like this one are used in the development of biomaterials, including hydrogels and nanomaterials for various applications.
作用機序
The mechanism of action of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, triggering a cascade of molecular events. The specific sequence and stereochemistry of this peptide can influence its binding affinity and specificity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: This compound differs in the stereochemistry of the valine residue.
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-leucine: This peptide has leucine instead of valine at the terminal position.
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-phenylalanine: This variant includes phenylalanine, which can significantly alter its properties.
Uniqueness
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine is unique due to the presence of D-valine, which can confer resistance to enzymatic degradation and alter its biological activity compared to its L-isomer counterparts.
特性
CAS番号 |
655230-61-8 |
|---|---|
分子式 |
C28H53N7O8 |
分子量 |
615.8 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21+,22-/m0/s1 |
InChIキー |
OFGVZFQUFJYSGS-FXSSSKFRSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


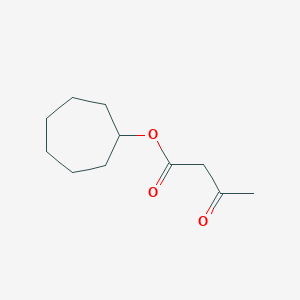


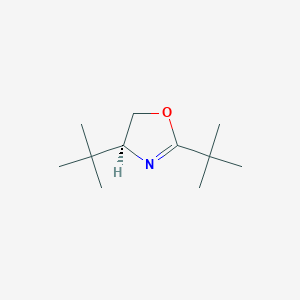
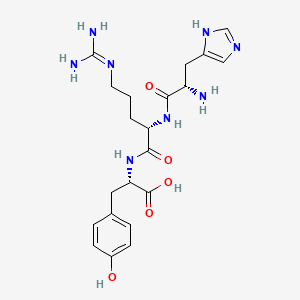
![3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol](/img/structure/B15160364.png)
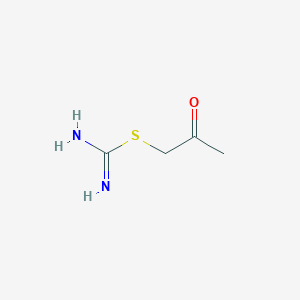
![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)
![2,2-Dimethyl-N-{6-[(thiomorpholin-4-yl)methyl]pyridin-2-yl}propanamide](/img/structure/B15160378.png)
![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
![N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B15160412.png)
![2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride](/img/structure/B15160413.png)

